![molecular formula C33H34N6O6 B587262 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 CAS No. 1246819-36-2](/img/structure/B587262.png)
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5
Overview
Description
“2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5” is a compound with the CAS Number: 1185255-99-5 . It has a molecular weight of 610.67 and its IUPAC name is 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 1-((2’-(1-ethyl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-hydroxy-1H-benzo[d]imidazole-7-carboxylate .
Molecular Structure Analysis
The molecular formula of “2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5” is C33H34N6O6 . The Inchi Code is 1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41) .Physical And Chemical Properties Analysis
The compound “2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5” should be stored at a temperature of 28°C .Scientific Research Applications
Pharmacokinetic Studies
This compound is a deuterium-labeled derivative of Candesartan Cilexetil . It is used in pharmacokinetic studies to determine the drug’s metabolism, bioavailability, and pharmacodynamics .
Hypertension Research
Candesartan Cilexetil is an angiotensin II AT1-Receptor blocker . It has potent and long-lasting antihypertensive effects . Therefore, its deuterium-labeled derivative could be used in research related to hypertension.
Heart Failure Research
Candesartan Cilexetil has been used in the research of chronic heart failure (CHF) . The deuterium-labeled derivative could potentially be used in similar research, providing insights into the drug’s effects and metabolism in the context of CHF.
Traumatic Brain Injury (TBI) Research
Candesartan has been used in research related to Traumatic Brain Injury (TBI) . The deuterium-labeled derivative could potentially be used in similar research, helping to understand the drug’s effects and metabolism in the context of TBI.
Reference Standards in Pharmaceutical Testing
The compound is used as a high-quality reference standard for pharmaceutical testing . It helps ensure the quality, safety, and efficacy of medicines .
Impurity Reference Materials
It is also used as an impurity reference material . This helps in the identification and quantification of impurities in pharmaceutical products .
Safety And Hazards
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBAMTUFHKMQR-WNWXXORZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 | |
CAS RN |
1246819-36-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246819-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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